
trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a pyrrolidine ring, both of which are functionalized with tert-butoxycarbonyl (Boc) protecting groups. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions, including cyclization and functional group transformations.
Coupling of the Azetidine and Pyrrolidine Rings: The final step involves coupling the azetidine and pyrrolidine rings to form the desired compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into their reduced forms, altering the compound’s properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Ligand Design: It is used in the design of ligands for catalysis and coordination chemistry.
Biology:
Peptide Synthesis: The compound is employed in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Protein Modification: It is used to modify proteins and study their structure-function relationships.
Medicine:
Drug Development: The compound is investigated for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Bioconjugation: It is used in bioconjugation techniques to attach drugs or imaging agents to biomolecules.
Industry:
Material Science: The compound is explored for its applications in material science, including the development of new polymers and coatings.
Agriculture: It is used in the synthesis of agrochemicals and plant growth regulators.
作用机制
The mechanism of action of trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, forming covalent or non-covalent bonds. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the desired biological or chemical effects.
相似化合物的比较
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: A related compound with similar structural features but lacking the pyrrolidine ring.
Methyl 2-amino-4-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1,3-selenazole-5-carboxylate: A compound with a selenazole ring instead of a pyrrolidine ring.
Uniqueness: The uniqueness of trans-4-(1-(Tert-butoxycarbonyl)azetidin-3-YL)pyrrolidine-3-carboxylic acid lies in its dual ring structure, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C13H22N2O4 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC 名称 |
(3S,4S)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-6-8(7-15)9-4-14-5-10(9)11(16)17/h8-10,14H,4-7H2,1-3H3,(H,16,17)/t9-,10+/m0/s1 |
InChI 键 |
GERWOZRCHLZARX-VHSXEESVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CNC[C@H]2C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CNCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


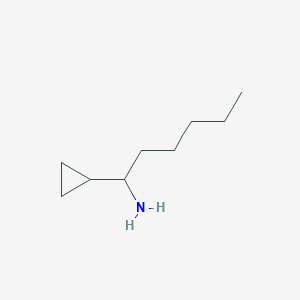
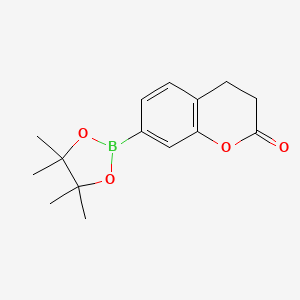
![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
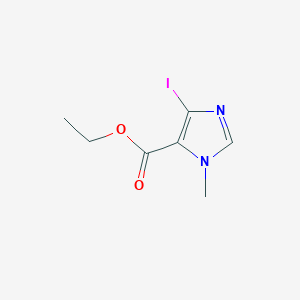
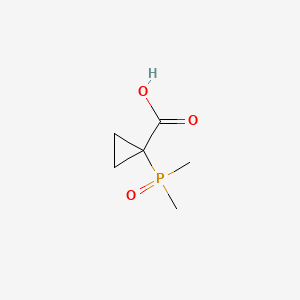

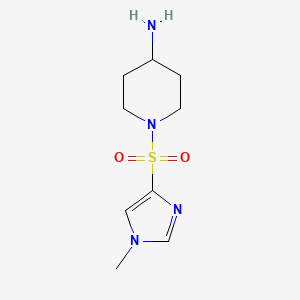
![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
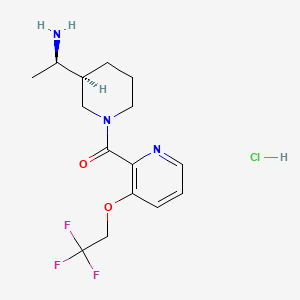
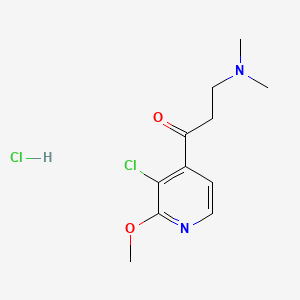

![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)

